molecular formula C10H14N2O2 B2832806 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide CAS No. 1178781-32-2

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide

Cat. No. B2832806
CAS RN: 1178781-32-2
M. Wt: 194.234
InChI Key: PFZLVIRQLCEBJW-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The oxazole ring is substituted with various groups, including a methyl group and a prop-2-enamide group .


Synthesis Analysis

The synthesis of similar oxazole compounds often involves the reaction of an appropriate precursor with a source of nitrogen and oxygen . The exact method would depend on the specific substituents present in the desired product .


Molecular Structure Analysis

The oxazole ring in the molecule is likely to contribute to its rigidity and may influence its chemical reactivity . The presence of the methyl and prop-2-enamide substituents could also have significant effects on the molecule’s properties .


Chemical Reactions Analysis

Oxazole compounds can participate in a variety of chemical reactions, often involving the opening of the oxazole ring or the modification of its substituents . The specific reactions that this compound might undergo would depend on the exact nature of its substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the nature of its substituents could affect its solubility, reactivity, and other properties.

Scientific Research Applications

Given the specificity of your request and the absence of directly relevant papers on the compound , it's possible that the compound might be novel or less commonly researched in publicly available scientific literature databases. For research applications or studies specifically involving "N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide," a more targeted search through specialized chemical databases, patent databases, or contacting research institutions specializing in chemical synthesis and applications might be necessary.

For further details on DMF exposure and health risk assessments in occupational settings, which was the closest topic found, you can refer to the following sources:

  • A study on the seasonal variations of urinary N-methylformamide concentration among workers at a synthetic leather factory, showing significant higher levels in summer compared to winter, indicating increased dermal absorption of DMF due to higher ambient temperatures and humidity (Lee et al., 2003).

  • Research on the total body burden arising from a week’s repeated dermal exposure to N,N-dimethylformamide, emphasizing the significance of skin absorption to the total body burden of DMF across a working week (Chang et al., 2005).

  • A comparative benchmark dose study for N, N-Dimethylformamide induced liver injury in a Chinese occupational cohort, providing insights into the dose-response relationships between internal exposure biomarkers and liver injury in DMF-exposed populations (Wu et al., 2017).

Future Directions

The study of oxazole compounds is a vibrant field of research, with potential applications in medicine and other areas . Future research could explore the synthesis, properties, and potential uses of this and similar compounds .

properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-5-10(13)12(4)6-9-7(2)11-14-8(9)3/h5H,1,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZLVIRQLCEBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide

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